Vernolic acid methyl ester
Overview
Description
Vernolic acid methyl ester (VAME) is a biochemical reagent that can be used as a biological material or organic compound for life science related research1. It is synthesized from Vernonia oil, a naturally epoxidized triglyceride oil extracted from the seed of Vernonia galamensis, a native plant in East Africa23.
Synthesis Analysis
The synthesis of VAME involves hydrolysis of Vernonia oil to vernolic acid (VA) and subsequent derivatization23. The synthesized VAME is then used to functionalize ordered mesoporous materials (OMM)23.
Molecular Structure Analysis
The molecular formula of VAME is C19H34O34. It is also known by the synonyms (+)- (12S,13R)-Epoxy-cis-9-octadecenoic acid methyl ester, Linoleic acid 12:13-oxide methyl ester5.
Chemical Reactions Analysis
VAME is synthesized through a process of hydrolysis and derivatization23. It is then used to functionalize ordered mesoporous materials (OMM), with Al-MCM-41, pure silica SBA-15, and periodic mesoporous organosilica (PMO) employed as supports23.
Physical And Chemical Properties Analysis
VAME has a molecular weight of 310.5 g/mol4. More detailed physical and chemical properties were not found in the retrieved sources.
Scientific Research Applications
Chemical and Physical Properties
Vernolic acid methyl ester, derived from vernolic acid with an epoxy group, exhibits unique physical and chemical properties. A study by Samuelsson and Johansson (2001) highlighted its distinct characteristics compared to conventional unsaturated fatty acids. This includes its spectroscopic characterization, rheological properties, and oxidative reactivity. The study concluded that vernolic acid methyl ester offers enhanced stability towards oxidation.
Applications in Plastics and Coatings
Vernolic acid esters have been identified as effective plasticizers for polyvinyl chloride, as detailed by Riser, Riemenschneider, and Witnauer (1966). These esters not only improve low-temperature flexibility but also enhance the heat and light stability of the material. This positions them as valuable components in plastic and coating industries.
Synthesis and Characterization
The base-catalysed rearrangement of vernolic and other epoxy esters has been studied, leading to the synthesis of various polyenoic esters and contributing to our understanding of possible biosynthetic routes, as explored by Conacher and Gunstone (1969).
Catalysis and Material Science
Vernolic acid methyl ester has been used to functionalize ordered mesoporous materials, potentially serving as catalysts, as indicated by Chebude, Gonfa, and Díaz (2023). This research demonstrates its utility in material science, particularly in the development of new catalysts with potential industrial applications.
Biochemical Analysis and Agronomy
In the field of biochemistry and agronomy, the study of vernolic acid and its esters contributes to understanding plant lipid metabolism and has implications for oilseed crop development, as evidenced by research like Li, Yu, Hatanaka, and Hildebrand (2010) on vernonia DGATs increasing the accumulation of epoxy fatty acids in oil.
Safety And Hazards
While specific safety and hazards information for VAME was not found in the retrieved sources, some studies suggest that vernolic acid, from which VAME is derived, may contribute to multiple organ failure, respiratory distress, and certain other diseases in humans6.
Future Directions
VAME has potential applications in the functionalization of ordered mesoporous materials (OMM), which could have implications in various fields23. Additionally, vegetable oils and their derivatives, such as VAME, are being explored as sustainable alternatives to petrochemical resources, with potential applications in the synthesis of bio-based polymeric materials7.
properties
IUPAC Name |
methyl (Z)-11-[(2R,3S)-3-pentyloxiran-2-yl]undec-9-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O3/c1-3-4-11-14-17-18(22-17)15-12-9-7-5-6-8-10-13-16-19(20)21-2/h9,12,17-18H,3-8,10-11,13-16H2,1-2H3/b12-9-/t17-,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSVQVYMBXVLFI-IPASSIEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C(O1)CC=CCCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H]1[C@H](O1)C/C=C\CCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50482655 | |
Record name | Vernolic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50482655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vernolic acid methyl ester | |
CAS RN |
2733-91-7 | |
Record name | Vernolic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50482655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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